5-Methyl-1H-benzotriazole
Overview
Description
5-Methyl-1H-benzotriazole is a derivative of benzotriazole, characterized by the presence of a methyl group at the fifth position of the benzotriazole ring. This compound is widely recognized for its ability to prevent the corrosion of metals, particularly copper and brass, in various corrosive environments . It is commonly used in industrial applications such as aircraft deicing and anti-icing fluids, dishwashing detergents, and as a component in UV absorbers and photostabilizers .
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1H-Benzotriazole is metal surfaces , particularly copper and brass . The compound acts as a corrosion inhibitor, preventing these metals from corroding in various environments .
Mode of Action
This compound interacts with its targets by chemically and physically adsorbing onto the metal surfaces . This interaction forms a protective layer on the metal surface, preventing corrosive substances from reacting with the metal .
Biochemical Pathways
It’s known that the compound forms acomplex with iron present in the metal alloys . This complex formation is a key part of the corrosion inhibition process.
Result of Action
The primary result of this compound’s action is the prevention of corrosion on metal surfaces . By forming a protective layer on the metal, the compound prevents corrosive substances from reacting with the metal, thereby preserving the integrity and extending the lifespan of the metal components .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be effective in both acidic and saline aqueous solutions . Its effectiveness may be reduced in the presence of certain substances, such as oxidizing and reducing agents .
Biochemical Analysis
Biochemical Properties
It has been used in the determination of benzothiazoles and benzotriazoles in waste water samples by GC-MS . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Studies on laboratory animals indicate that exposure to 5-Methyl-1H-benzotriazole can result in decreased body weight in offspring and may result in kidney effects over time .
Molecular Mechanism
It is known to prevent the corrosion of metals, suggesting it may interact with metal ions or metal-containing biomolecules
Temporal Effects in Laboratory Settings
It is known to be a component of aircraft deicing and anti-icing fluid, suggesting it may have stability under cold conditions .
Dosage Effects in Animal Models
Studies on laboratory animals indicate that exposure to this compound can result in decreased body weight in offspring and may result in kidney effects over time .
Metabolic Pathways
It is known to be used in the determination of benzothiazoles and benzotriazoles in waste water samples by GC-MS, suggesting it may be involved in similar metabolic pathways .
Transport and Distribution
Given its use in preventing metal corrosion, it may interact with metal ions or metal-containing biomolecules, which could influence its distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-benzotriazole typically involves the diazotization of toluene-2,4-diamine followed by cyclization in acetic acid. The crude product is then purified through recrystallization and drying . Another method involves using methyl-o-phenylenediamine and ethylhexyl nitrite as starting materials, with ethylhexanol as the solvent, to produce a relatively pure form of this compound without the need for distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where the methyl group or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzotriazole derivatives .
Scientific Research Applications
5-Methyl-1H-benzotriazole has a broad range of applications in scientific research:
Comparison with Similar Compounds
Benzotriazole: The parent compound, widely used as a corrosion inhibitor.
4-Methyl-1H-benzotriazole: Another methylated derivative with similar properties.
Tolyltriazole: A mixture of 4- and 5-methylbenzotriazole isomers, commonly used in industrial applications.
Uniqueness: 5-Methyl-1H-benzotriazole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its ability to form thicker and more stable passive films compared to benzotriazole makes it particularly effective in harsh environments . Additionally, its lower toxicity and better environmental persistence compared to some other derivatives make it a preferred choice in various applications .
Properties
IUPAC Name |
5-methyl-2H-benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUDIIUSNGCQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038743 | |
Record name | 5-Methyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136-85-6 | |
Record name | 5-Methylbenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Tolyltriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylbenzotriazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-TOLYLTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9DI72TU6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 5MeBTR?
A1: 5MeBTR is primarily used as a corrosion inhibitor in various applications, including:
Q2: How does 5MeBTR function as a corrosion inhibitor?
A2: 5MeBTR forms a protective layer on metal surfaces, inhibiting corrosion by preventing the interaction of corrosive agents with the metal. [, , ]
Q3: How effective is 5MeBTR in inhibiting copper corrosion?
A3: Studies show that 5MeBTR effectively inhibits copper corrosion in acidic environments, even in the presence of chloride ions, which can enhance corrosion. [, ]
Q4: Is 5MeBTR effective in combination with other corrosion inhibitors?
A4: Yes, research indicates synergistic effects when 5MeBTR is combined with other inhibitors like gelatin or potassium sorbate, further improving corrosion protection for copper in acidic solutions. [, ]
Q5: Does 5MeBTR impact the electrochemical mechanical polishing (ECMP) of metals?
A5: Yes, 5MeBTR has been explored as a potential corrosion inhibitor during ECMP processes for copper and bearing steel. Studies suggest it can influence material removal mechanisms and surface roughness. [, , ]
Q6: What are the environmental concerns associated with 5MeBTR?
A6: 5MeBTR is considered an emerging contaminant due to its widespread use and persistence in the environment. It has been detected in various environmental matrices, including:
- Surface water: [, , , , ]
- Wastewater: [, , ]
- Sewage sludge: []
- Biosolid-amended soils: []
- Snow and snowmelt: []
Q7: How persistent is 5MeBTR in the environment?
A7: Studies indicate that 5MeBTR exhibits moderate persistence in the environment. Its dissipation rate in soil is relatively slow, with field half-lives ranging from 217 to 345 days. []
Q8: Does 5MeBTR pose a risk to aquatic organisms?
A8: Studies have shown that 5MeBTR can bioaccumulate in aquatic organisms like fathead minnows (Pimephales promelas). [, ] Toxicity tests indicate varying sensitivities among different aquatic species. [, , , ]
Q9: Are there methods to remediate 5MeBTR contamination?
A9: Research suggests that phytoremediation using the floating plant Wolffia arrhiza could be a potential method for removing 5MeBTR from water. []
Q10: What are the known toxicological effects of 5MeBTR?
A10: While 5MeBTR is generally considered less toxic than other benzotriazoles, it can induce oxidative stress in aquatic organisms like Wolffia arrhiza. [] Studies on fathead minnows have shown that 5MeBTR can:
- Impact molting frequency, potentially by interfering with ecdysteroid hormone regulation. []
- Affect neutrophil function, indicating potential immune system disruption. []
Q11: Does 5MeBTR affect nitrification processes?
A11: Yes, 5MeBTR has been shown to inhibit nitrification, a crucial process in the nitrogen cycle. [, ] This inhibition can be influenced by soil organic matter content. [, ]
Q12: How does the methyl group in 5MeBTR affect its properties compared to 1H-benzotriazole (BTR)?
A12: The methyl group in 5MeBTR influences its:
- Persistence: 5MeBTR generally exhibits higher persistence in the environment than BTR. []
- Toxicity: Studies show varying sensitivities to 5MeBTR and BTR among different organisms and endpoints. [, , , , ]
- Corrosion inhibition: Both 5MeBTR and BTR are effective corrosion inhibitors, but their effectiveness can differ depending on the metal and environmental conditions. [, , , ]
Q13: What analytical methods are used to detect and quantify 5MeBTR in environmental samples?
A13: Common analytical techniques include:
- Solid-phase extraction (SPE): Used for extraction and pre-concentration of 5MeBTR from water samples. [, ]
- High-performance liquid chromatography (HPLC): Used for separating and quantifying 5MeBTR in complex mixtures. [, ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for 5MeBTR detection and quantification. [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): Used to analyze 5MeBTR and other benzotriazole compounds. []
Q14: How are analytical methods for 5MeBTR validated?
A14: Method validation involves assessing parameters like:
- Accuracy: Ensuring the method accurately measures the true concentration of 5MeBTR. []
- Precision: Evaluating the reproducibility of the results. []
- Specificity: Determining the method's ability to distinguish 5MeBTR from other compounds. []
- Recovery: Assessing the efficiency of extracting 5MeBTR from the sample matrix. [, ]
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